[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium
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Overview
Description
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming amide bonds between carboxylic acids and amines, making it a valuable reagent in the field of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized from 1-hydroxybenzotriazole and a chlorophosphonium reagent under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium primarily undergoes coupling reactions. It is used to synthesize amides from carboxylic acids and amines . Additionally, it can be used in the esterification of carboxylic acids and the synthesis of esters .
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, amines, and bases such as triethylamine. The reactions are typically carried out under mild conditions to prevent side reactions .
Major Products
The major products formed from reactions involving this compound are amides and esters. These products are valuable intermediates in the synthesis of peptides and other organic molecules .
Scientific Research Applications
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds . The compound acts as a coupling reagent, facilitating the formation of these bonds under mild conditions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium is known for its high efficiency and selectivity in peptide coupling reactions. It minimizes side reactions and provides high yields of the desired products .
Properties
Molecular Formula |
C11H16BF4N5O+2 |
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Molecular Weight |
321.08 g/mol |
IUPAC Name |
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium |
InChI |
InChI=1S/C11H16N5O.BF4/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;2-1(3,4)5/h5-8H,1-4H3;/q2*+1 |
InChI Key |
YHTBPWSQHXDVKP-UHFFFAOYSA-N |
Canonical SMILES |
[B+](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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